molecular formula C8H5NO4 B3360088 5-(Furan-3-yl)-1,3-oxazole-4-carboxylic acid CAS No. 88352-89-0

5-(Furan-3-yl)-1,3-oxazole-4-carboxylic acid

Cat. No. B3360088
CAS RN: 88352-89-0
M. Wt: 179.13 g/mol
InChI Key: DXKAWTDZKYJZRD-UHFFFAOYSA-N
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Description

The compound “5-(Furan-3-yl)-1,3-oxazole-4-carboxylic acid” contains a furan ring, an oxazole ring, and a carboxylic acid group. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Oxazole is a heterocyclic compound containing an oxygen and a nitrogen atom in a five-membered ring . The carboxylic acid group (-COOH) is a common functional group in organic chemistry and gives the molecule acidic properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the furan and oxazole rings, which are aromatic and therefore contribute to the stability of the molecule. The carboxylic acid group is polar and can form hydrogen bonds, which could affect the compound’s physical and chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the furan and oxazole rings, as well as the carboxylic acid group. The furan ring is electron-rich and can undergo electrophilic aromatic substitution reactions. The oxazole ring, on the other hand, is more electron-deficient and might undergo nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar carboxylic acid group could make the compound soluble in polar solvents. The compound’s melting and boiling points would depend on its molecular weight and the strength of the intermolecular forces .

Future Directions

The study of compounds containing furan, oxazole, and carboxylic acid groups is a rich field with many potential applications in medicinal chemistry, materials science, and other areas. Future research could explore the synthesis, characterization, and potential applications of this and related compounds .

properties

IUPAC Name

5-(furan-3-yl)-1,3-oxazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO4/c10-8(11)6-7(13-4-9-6)5-1-2-12-3-5/h1-4H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXKAWTDZKYJZRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C2=C(N=CO2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50549015
Record name 5-(Furan-3-yl)-1,3-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50549015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Furan-3-yl)-1,3-oxazole-4-carboxylic acid

CAS RN

88352-89-0
Record name 5-(Furan-3-yl)-1,3-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50549015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3 g of methyl 5-(3-furyl)oxazole-4-carboxylate and 2.6 g of 85% potassium hydroxide are dissolved in 100 ml of methanol, and the solution is stirred at room temperature overnight. Then, the reaction mixture is evaporated under reduced pressure to remove solvent, and the residue is acidified with dil. hydrochloric acid. The precipitated crystals are collected by filtration, washed with cold water and then dried. 2.6 g of 5-(3-furyl)oxazole-4-carboxylic acid are thereby obtained. Yield: 93.7%
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Furan-3-yl)-1,3-oxazole-4-carboxylic acid
Reactant of Route 2
5-(Furan-3-yl)-1,3-oxazole-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
5-(Furan-3-yl)-1,3-oxazole-4-carboxylic acid
Reactant of Route 4
5-(Furan-3-yl)-1,3-oxazole-4-carboxylic acid
Reactant of Route 5
5-(Furan-3-yl)-1,3-oxazole-4-carboxylic acid
Reactant of Route 6
5-(Furan-3-yl)-1,3-oxazole-4-carboxylic acid

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